molecular formula C19H15FN4O2 B15102538 N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide

Cat. No.: B15102538
M. Wt: 350.3 g/mol
InChI Key: SMSJVOZAHIKSCS-UHFFFAOYSA-N
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Description

N-[2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide (CAS: 1574378-28-1) is a synthetic small molecule with a molecular formula of C₁₉H₁₅FN₄O₂ and a molecular weight of 350.35 g/mol. Its structure combines a 6-fluoro-4-oxoquinazolin-3(4H)-yl group linked via an ethyl chain to an indole-5-carboxamide scaffold.

Properties

Molecular Formula

C19H15FN4O2

Molecular Weight

350.3 g/mol

IUPAC Name

N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C19H15FN4O2/c20-14-2-4-17-15(10-14)19(26)24(11-23-17)8-7-22-18(25)13-1-3-16-12(9-13)5-6-21-16/h1-6,9-11,21H,7-8H2,(H,22,25)

InChI Key

SMSJVOZAHIKSCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=O)NCCN3C=NC4=C(C3=O)C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The indole-5-carboxamide scaffold is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and reported biological activities.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Source
Target Compound (Arctom) C₁₉H₁₅FN₄O₂ 350.35 6-Fluoro-4-oxoquinazolinyl, ethyl linker Not specified
A6 (N-(4-sulfamoylphenyl)-1H-indole-5-carboxamide) C₁₅H₁₃N₃O₃S 315.34 Sulfamoylphenyl Antitumor (synergistic with doxorubicin)
Compound 4k (Trifluoromethoxyphenyl analog) C₂₃H₁₅Cl₂F₃N₂O₃ 495.28 Dichloro-methoxyphenyl, trifluoromethoxy ADME/toxicity studied
SR1988 (PPARγ agonist) C₂₉H₂₇N₃O₃S 497.61 Naphthylsulfonyl, phenylpropyl PPARγ partial agonist
Acrizanib (LHA510) C₂₅H₂₂F₃N₇O₂ 509.48 Trifluoromethylpyrazole, pyrimidinyloxy VEGFR-2 inhibitor (ocular use)

Key Comparative Insights

3.1 Structural Features
  • Target Compound : The 6-fluoro-4-oxoquinazolinyl moiety distinguishes it from analogs. This group may confer unique hydrogen-bonding or π-π stacking interactions with biological targets, though its role is uncharacterized.
  • A6/A15 : The sulfamoylphenyl substituent in A6 enhances solubility and may contribute to antitumor activity by modulating carbonic anhydrase or kinase pathways .
  • Acrizanib : Designed for topical ocular delivery, its pyrimidinyloxy group and trifluoromethylpyrazole optimize VEGFR-2 inhibition and corneal penetration .
3.3 Physicochemical Properties
  • Molecular Weight : The target compound (350.35 g/mol) falls within the "rule of five" limits for drug-likeness, unlike bulkier analogs like SR1988 (497.61 g/mol) .
  • Solubility : The fluoro and oxoquinazolinyl groups may enhance aqueous solubility compared to highly lipophilic derivatives like compound 4k .

Biological Activity

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H19FN4O2
  • Molecular Weight : 378.4 g/mol
  • CAS Number : 1574481-90-5

The structure features an indole ring linked to a quinazolinone moiety, which is essential for its biological activity. The presence of a fluorine atom and a carboxamide group further enhances its pharmacological profile.

Enzyme Inhibition

One of the primary mechanisms through which this compound exhibits biological activity is by inhibiting specific enzymes. Preliminary studies suggest that it may interact with acetylcholinesterase (AChE), an enzyme critical in neurotransmitter regulation. The compound's structure allows it to bind effectively to the active site of AChE, potentially leading to enhanced cholinergic signaling.

Table 1 summarizes the AChE inhibitory activity of related compounds:

Compound NameIC50 (μM)Reference
Tacrine0.11
Galantamine0.59
This compoundTBDThis study

Neuroprotective Activity

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, studies have shown that these compounds can mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

Anticancer Potential

There is emerging evidence suggesting that this compound may also possess anticancer properties. The dual heterocyclic structure allows for interactions with multiple biological targets, potentially inhibiting cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on AChE Inhibition : A recent study evaluated various quinazoline derivatives for their ability to inhibit AChE. The findings indicated that modifications at specific positions significantly influenced inhibitory potency, suggesting a structure–activity relationship that could be exploited in drug design .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress. Results showed that these compounds could enhance cell survival and reduce apoptosis in neuronal cell lines exposed to harmful agents .
  • Anticancer Activity : A study exploring the anticancer effects of indole-based compounds reported promising results, indicating that certain derivatives could induce apoptosis in cancer cells while sparing normal cells .

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